2-(Benzyloxy)-5-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNCTWMFHQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594899 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161192-21-8 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Hydroxybenzaldehyde and Its Analogs
Retrosynthetic Analysis of 2-(Benzyloxy)-5-hydroxybenzaldehyde
A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways. The primary disconnections involve the formyl group (C-CHO bond) and the benzyl (B1604629) ether linkage (C-O bond).
One logical disconnection is at the formyl group, leading to the precursor 4-(benzyloxy)phenol. This simplifies the synthesis to the formylation of a readily available or easily synthesized intermediate. A second disconnection targets the benzyl ether bond, pointing to 2,5-dihydroxybenzaldehyde (B135720) as a key starting material. This approach focuses on the selective protection of one phenolic hydroxyl group.
These two primary disconnections lead to two main forward synthetic strategies:
Route A : Start with a hydroquinone (B1673460) derivative, perform a mono-benzylation to create 4-(benzyloxy)phenol, and then introduce the aldehyde group at the ortho-position to the remaining hydroxyl group.
Route B : Begin with 2,5-dihydroxybenzaldehyde and execute a selective benzylation of the hydroxyl group at the 2-position, which is less sterically hindered and electronically distinct from the 5-position hydroxyl group.
Multi-Step Synthetic Routes
Multi-step syntheses are the most common approaches for preparing this compound, allowing for controlled introduction and manipulation of functional groups.
The protection of phenolic hydroxyl groups is a critical step, particularly when dealing with dihydroxy compounds where regioselectivity is a concern. The benzyl group is a common protecting group for phenols due to its stability under various conditions and its ease of removal via hydrogenolysis.
The synthesis often starts with the mono-benzylation of hydroquinone. This reaction is typically carried out by treating hydroquinone with benzyl chloride or benzyl bromide in the presence of a base. sigmaaldrich.com The choice of base and solvent is crucial for achieving high yields of the mono-benzylated product, 4-benzyloxyphenol, while minimizing the formation of the di-benzylated byproduct.
Alternatively, selective benzylation of 2,4-dihydroxybenzaldehyde (B120756) has been studied, and these methods can be adapted for 2,5-dihydroxybenzaldehyde. google.comtandfonline.com Mild basic conditions using sodium bicarbonate (NaHCO₃) or potassium fluoride (B91410) (KF) in acetonitrile (B52724) have been shown to favor mono-benzylation at the 4-position due to the higher acidity of the 4-hydroxyl group. google.comtandfonline.com
Table 1: Comparison of Benzylation Strategies for Phenolic Compounds
| Starting Material | Reagents | Solvent | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Hydroquinone | Benzyl chloride, K₂CO₃, KI | Not specified | Reflux | Standard method for producing 4-benzyloxyphenol. | |
| 2,4-Dihydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | Acetone | Room Temperature, 3 days | Regioselective benzylation at the 4-position. | |
| 2,4-Dihydroxybenzaldehyde | Benzyl chloride, NaHCO₃, KI | Acetonitrile | Reflux | Mild conditions providing good regioselectivity. google.com | google.com |
| 2,4-Dihydroxybenzaldehyde | Benzyl chloride, KF | Acetonitrile | Reflux | Efficient base-solvent combination for regioselective benzylation. google.com | google.com |
Once the protected phenol (B47542), such as 4-benzyloxyphenol, is obtained, the next crucial step is the introduction of the aldehyde group, a process known as formylation. pearson.com This must be done regioselectively at the position ortho to the free hydroxyl group. Several classical and modern formylation methods are available.
Magnesium Chloride-Mediated Formylation : A high-yield method involves the reaction of a phenol with paraformaldehyde in the presence of a Lewis acid like anhydrous magnesium chloride (MgCl₂) and a base such as triethylamine (B128534). orgsyn.org This method is known for its excellent ortho-selectivity for phenols and has been successfully applied to the synthesis of this compound from 4-(benzyloxy)phenol with yields around 72%.
Duff Reaction : The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.orgyoutube.com It is a classic method for the ortho-formylation of phenols, though it is often associated with low to moderate yields. wikipedia.orgecu.eduuni.edu
Reimer-Tiemann Reaction : This reaction employs chloroform (B151607) and a strong base (like NaOH) to formylate phenols, primarily at the ortho position. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193), which is generated in situ. wikipedia.orgbyjus.comnrochemistry.com While classic, the reaction can suffer from moderate yields and the formation of byproducts. rug.nl
Table 2: Overview of Formylation Techniques for Phenols
| Reaction Name | Reagents | Key Features | Reference |
|---|---|---|---|
| MgCl₂-Mediated Formylation | Paraformaldehyde, MgCl₂, Triethylamine | High ortho-selectivity and good yields; scalable and avoids chromatography. | orgsyn.org |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., glyceroboric acid) | Classic method for ortho-formylation; often results in low to moderate yields. wikipedia.org | wikipedia.orgecu.eduuni.edu |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Ortho-formylation via a dichlorocarbene intermediate; can be exothermic and may produce byproducts. wikipedia.orgnrochemistry.com | wikipedia.orgbyjus.comnrochemistry.comrug.nl |
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on a directed metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new functional group. wikipedia.org
In the context of synthesizing substituted benzaldehydes, the benzyloxy group can act as a DMG. nih.govresearchgate.net Specifically, the α-lithiobenzyloxy group, generated by treating an aryl benzyl ether with a strong base like t-butyllithium (t-BuLi) at low temperatures, can direct a second lithiation at the ortho-position of the aromatic ring. nih.govresearchgate.net This generated dianion can then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with high regioselectivity. This approach provides a sophisticated route to ortho-functionalized benzyloxy compounds. nih.govresearchgate.netuwindsor.ca
Convergent and Divergent Synthetic Approaches
Beyond linear, multi-step syntheses, convergent and divergent strategies offer flexibility and efficiency in generating the target molecule and its analogs.
A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in a late-stage coupling reaction. For this compound, a hypothetical convergent approach could involve the synthesis of a suitably protected and metallated hydroxyphenyl fragment and its subsequent reaction with a benzyloxy-containing electrophile, or vice versa.
A divergent synthesis is particularly useful for creating a library of analogs from a common intermediate. Starting with 2,5-dihydroxybenzaldehyde, one could selectively mono-benzylate the 2-position to get the target compound. chemicalbook.com Alternatively, the 5-position could be alkylated or acylated to produce a range of analogs. Another divergent starting point is 4-benzyloxyphenol, which can undergo not only formylation but also other electrophilic substitution reactions to introduce different functional groups at the ortho-position. nih.govnih.gov
One-Pot and Cascade Reaction Methodologies
To improve synthetic efficiency, reduce waste, and save time, one-pot and cascade reaction methodologies are increasingly employed. rug.nlnih.govresearchgate.net A one-pot synthesis combines multiple reaction steps in a single flask without isolating intermediates. For example, a process for producing 2,5-dihydroxybenzaldehyde compounds involves formylation followed by in-situ deprotection without isolating the protected intermediate. google.com This principle could be adapted for the synthesis of this compound.
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, offer an elegant way to build molecular complexity. nih.govnih.gov While a specific cascade for the direct synthesis of this compound is not prominently reported, the principles could be applied. For instance, a multicatalytic cascade involving an amine-mediated Michael addition followed by an N-heterocyclic carbene (NHC)-promoted intramolecular reaction has been used to synthesize benzofuranone products from salicylaldehydes. nih.gov Such advanced strategies highlight the potential for developing novel and highly efficient routes to substituted benzaldehydes. researchgate.net
Catalytic Synthesis Protocols
The synthesis of this compound and its analogs has been significantly advanced by the development of various catalytic protocols. These methods offer improvements in efficiency, selectivity, and yield over non-catalytic routes. Key catalytic strategies involve the formylation of protected phenols and the selective benzylation of dihydroxybenzaldehydes.
One prominent method is the catalytic formylation of 4-(benzyloxy)phenol. This reaction introduces the aldehyde group onto the phenol ring. A notable example involves the use of paraformaldehyde with magnesium chloride (MgCl₂) as a catalyst in acetonitrile, which has been reported to produce this compound with a yield of 72%. Another approach involves the reaction of a phenol compound with paraformaldehyde in the presence of a magnesium alkoxide catalyst in an aromatic hydrocarbon solvent. rug.nl
Alternatively, the synthesis can proceed via the O-benzylation of a dihydroxybenzaldehyde precursor, such as 2,5-dihydroxybenzaldehyde. The Williamson ether synthesis is a common pathway, where the phenolic hydroxyl group is deprotonated by a base and then alkylated with a benzyl halide. The efficiency of this reaction is often enhanced by catalysts. For instance, the reaction can be catalyzed by potassium iodide (KI) when using benzyl chloride or bromide in the presence of a base like potassium carbonate (K₂CO₃). Similarly, cesium bicarbonate (CsHCO₃) has been employed as an effective mediator for the regioselective alkylation of 2,4-dihydroxybenzaldehyde, a principle applicable to the 2,5-isomer. kanazawa-u.ac.jp
Transition metal catalysts have also been explored for reactions involving benzyloxybenzaldehyde scaffolds. While not a direct synthesis of the target compound, related syntheses of benzaldehydes from benzylic alcohols utilize catalysts such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) or cobalt (II) acetate (B1210297). mdpi.comnih.gov Gold nanoparticles have demonstrated high selectivity in the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025). acs.org Furthermore, manganese (II) chloride has been used as a catalyst in the synthesis of related benzaldehyde derivatives. nih.gov
The table below summarizes key catalytic protocols relevant to the synthesis of this compound and its structural analogs.
| Reaction Type | Substrate | Catalyst/Mediator | Reagents | Key Features | Reference |
|---|---|---|---|---|---|
| Formylation | 4-(Benzyloxy)phenol | Magnesium chloride (MgCl₂) | Paraformaldehyde, Acetonitrile | Direct formylation of the benzylated precursor; 72% yield reported. | |
| O-Benzylation | 2,5-Dihydroxybenzaldehyde | Potassium Iodide (KI) | Benzyl halide, Potassium Carbonate (K₂CO₃) | Catalyst enhances the rate of Williamson ether synthesis. | |
| O-Alkylation | 2,4-Dihydroxybenzaldehyde | Cesium Bicarbonate (CsHCO₃) | 1,2-dibromoethane | Demonstrates regioselective alkylation, a principle applicable to related isomers. | kanazawa-u.ac.jp |
| Formylation | Phenol derivative | Magnesium alkoxide | Paraformaldehyde | Catalytic formylation in an aromatic hydrocarbon solvent. | rug.nl |
| Oxidation (Analog Synthesis) | Benzylic Alcohols | Pd/AlO(OH) nanoparticles | O₂, KOH | Heterogeneous catalysis for the synthesis of benzaldehyde derivatives. | mdpi.com |
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The molecule this compound is achiral and does not possess any stereocenters. Therefore, its direct synthesis does not involve stereoselective considerations. However, the aldehyde functional group serves as a versatile handle for the synthesis of more complex chiral molecules. The development of chiral derivatives from this scaffold is highly relevant, particularly in medicinal chemistry where enantiomers can exhibit vastly different biological activities.
Catalytic asymmetric synthesis provides powerful tools to transform the achiral aldehyde group into a chiral center with high enantioselectivity. Although literature specifically detailing the stereoselective synthesis of chiral derivatives starting from this compound is not abundant, general and well-established catalytic methods for aldehydes are applicable.
Key strategies include:
Asymmetric Aldehyde Addition: Nucleophilic addition to the aldehyde carbonyl is a classic method for creating a stereocenter. The use of chiral catalysts can direct the incoming nucleophile to one face of the aldehyde, resulting in an excess of one enantiomer of the resulting secondary alcohol. For instance, the asymmetric allylation of benzaldehydes using tartrate ester-modified allylboronates is a well-documented method for creating chiral homoallylic alcohols.
Asymmetric Henry Reaction: This reaction involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. Novel chiral bis(β-amino alcohol)-copper(II) acetate complexes have been shown to catalyze the asymmetric Henry reaction between various substituted aromatic aldehydes and nitromethane, yielding chiral nitroaldols with high enantiomeric purity (up to 94.6% ee).
Catalytic Asymmetric Silylation: A modern approach involves the catalytic generation of chiral hydroxycarbanion equivalents from aldehydes. A hybrid system using a chiral copper-N-heterocyclic carbene catalyst and a palladium catalyst enables the asymmetric silylation of an aldehyde, which can then undergo further reactions while maintaining stereochemical integrity. This method allows for the one-pot synthesis of versatile chiral building blocks from simple aldehydes.
While these examples utilize various benzaldehydes, the principles are directly transferable to this compound, allowing for its potential use as a prochiral substrate in the synthesis of novel, enantiomerically enriched compounds.
Green Chemistry Principles in the Synthesis of Benzyloxybenzaldehyde Scaffolds
The application of green chemistry principles to the synthesis of benzyloxybenzaldehyde scaffolds is crucial for developing environmentally benign and sustainable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Safer Solvents and Reaction Conditions: A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents, which contribute significantly to chemical waste and pollution. Research into the synthesis of benzaldehyde derivatives has explored several greener alternatives:
Solvent-Free Reactions: Performing reactions without a solvent is an ideal green approach. For example, the selective oxidation of benzylic alcohols to benzaldehydes has been achieved under solvent-free conditions using a heterogeneous palladium catalyst and ultrasonic irradiation. mdpi.com
Use of Water: Water is an ideal green solvent due to its non-toxic and non-flammable nature. The synthesis of benzaldehyde via the oxidation of benzyl alcohol has been successfully demonstrated in a water medium using an immobilized gold nanoparticle catalyst within a microfluidic system. acs.org
Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com The formylation of phenol derivatives using paraformaldehyde has been conducted under microwave irradiation, demonstrating a more energy-efficient pathway. nih.gov
Catalysis and Atom Economy: Catalysts are a cornerstone of green chemistry as they enable reactions to proceed with higher efficiency and selectivity, often under milder conditions.
Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium on aluminum oxy-hydroxide (Pd/AlO(OH)), is highly advantageous. mdpi.com These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused, reducing waste and cost.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as additions and rearrangements, are inherently more atom-economical than stoichiometric reactions that generate byproducts.
By integrating these principles—such as employing safer solvents like water, utilizing energy-efficient technologies like microwave irradiation, and designing processes around recyclable heterogeneous catalysts—the synthesis of this compound and its analogs can be made significantly more sustainable and environmentally friendly.
Chemical Reactivity and Derivatization of 2 Benzyloxy 5 Hydroxybenzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group in 2-(Benzyloxy)-5-hydroxybenzaldehyde is a primary site for a range of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com
Common nucleophiles that react with aldehydes include Grignard reagents and organolithium compounds, which result in the formation of secondary alcohols. The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group of this compound can be oxidized to form the corresponding carboxylic acid, 2-(benzyloxy)-5-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents.
| Reactant | Product |
| This compound | 2-(Benzyloxy)-5-hydroxybenzoic acid |
Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of reagent can depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.
Reduction Reactions to Alcohols
The aldehyde group can be readily reduced to a primary alcohol, forming 2-(benzyloxy)-5-hydroxybenzyl alcohol. This is a common transformation in organic synthesis, often accomplished using hydride-based reducing agents.
| Reactant | Reagents | Product |
| This compound | Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4) | 2-(Benzyloxy)-5-hydroxybenzyl alcohol |
Sodium borohydride (NaBH4) is a mild and selective reducing agent, often used in alcoholic solvents. For more resistant carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH4), can be employed, typically in an ether solvent, followed by an aqueous workup.
Condensation Reactions with Amines and Other Carbonyl Compounds
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. guidechem.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
This compound is also a key component in the synthesis of various heterocyclic compounds. guidechem.com For instance, it can react with compounds containing active methylene (B1212753) groups, such as malononitrile, in condensation reactions. wikipedia.org
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is another reactive site, primarily undergoing reactions such as etherification.
Etherification Reactions
The hydroxyl group can be converted into an ether through reactions with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction.
For example, the reaction with an alkyl halide (R-X) in the presence of a base like potassium carbonate (K2CO3) would yield the corresponding ether. This reaction is a standard method for protecting hydroxyl groups or for synthesizing more complex molecules.
Esterification Reactions
The phenolic hydroxyl group of this compound can readily undergo esterification with various carboxylic acids or their derivatives. These reactions are typically carried out in the presence of a coupling agent or under acidic or basic conditions to afford the corresponding esters.
One common method involves the use of a carboxylic acid with a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is effective for a range of acids, including benzoic acid and phenylacetic acid. researchgate.net
Alternatively, esterification can be achieved using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. Another approach involves a tin-catalyzed transesterification, which has been shown to be effective for this class of compounds.
Recent advancements in esterification methods include the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the formation of benzyl (B1604629) esters under neutral conditions mediated by triethylamine. nih.govorganic-chemistry.org This method is notable for its mildness, leaving other sensitive functional groups such as alcohols and amides unaffected. nih.govorganic-chemistry.org Additionally, a rapid, solvent-free method using p-toluenesulfonic acid as a catalyst in a rotary evaporator has been developed for the benzylation of carboxylic acids, offering high yields and atom economy. organic-chemistry.org
The resulting esters are often valuable as intermediates in the synthesis of more complex molecules. The specific ester chosen can influence the properties and subsequent reactivity of the molecule.
Table 1: Examples of Esterification Reactions of this compound
| Reactant | Reagents and Conditions | Product | Reference |
| Benzoic acid | DCC, DMAP, CH₂Cl₂, rt, 5h | 2-(Benzyloxy)-5-(benzoyloxy)benzaldehyde | researchgate.net |
| Phenylacetic acid | DCC, DMAP, CH₂Cl₂, rt | 2-(Benzyloxy)-5-(phenylacetoxy)benzaldehyde | researchgate.net |
| Carboxylic acids | 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Corresponding benzyl esters | nih.govorganic-chemistry.org |
| Carboxylic acids | p-Toluenesulfonic acid, vacuum, heat | Corresponding benzyl esters | organic-chemistry.org |
This table is illustrative and not exhaustive of all possible esterification reactions.
Formation of Schiff Bases
The aldehyde functional group of this compound is a key site for derivatization, most notably through condensation reactions with primary amines to form Schiff bases (or imines). nih.govresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. youtube.com
A wide variety of primary amines can be used in this reaction, including aliphatic and aromatic amines, leading to a diverse library of Schiff base derivatives. nih.govnih.gov The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. researchgate.netuobabylon.edu.iq In some cases, a catalytic amount of acid, such as acetic acid or sulfuric acid, is added to facilitate the reaction. researchgate.net
The resulting Schiff bases are characterized by the presence of a C=N double bond and often exhibit interesting chemical and biological properties. nih.gov The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature in these compounds. nih.gov These Schiff bases can exist in tautomeric equilibrium between the enol-imine and keto-amine forms, a phenomenon that can be influenced by the solvent and the nature of the substituents. nih.gov
Table 2: Synthesis of Schiff Bases from this compound
| Amine Reactant | Reaction Conditions | Schiff Base Product | Reference |
| Aniline | Ethanol, reflux | 2-(Benzyloxy)-5-hydroxy-N-phenylbenzaldimine | researchgate.net |
| 2-Aminophenol | Ethanol, reflux | 2-(((2-hydroxyphenyl)imino)methyl)-4-(benzyloxy)phenol | researchgate.net |
| 2-Aminopyridine | Ethanol, reflux | 2-(((pyridin-2-yl)imino)methyl)-4-(benzyloxy)phenol | nih.gov |
| Various primary amines | Ethanol, with or without acid catalyst | Corresponding Schiff bases | nih.govuobabylon.edu.iqresearchgate.net |
This table provides representative examples of Schiff base formation.
Transformations of the Benzyloxy Moiety
The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal or modification is a key step in many synthetic pathways.
Deprotection Strategies (e.g., hydrogenolysis)
The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. youtube.comyoutube.com The process is generally clean and high-yielding, affording the deprotected phenol (B47542) and toluene (B28343) as a byproduct. youtube.com
Hydrogen transfer reagents, like 1,4-cyclohexadiene, can be used as an alternative to gaseous hydrogen, which can be advantageous when other reducible functional groups are present in the molecule. organic-chemistry.org
Other deprotection methods include treatment with strong acids, though this is less common due to the potential for side reactions with other acid-sensitive groups. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation offers another alternative for debenzylation. organic-chemistry.org More recently, an electronically tuned nitroxyl-radical catalyst in combination with a co-oxidant has been shown to effectively deprotect benzyl groups under ambient conditions. nih.gov
Table 3: Common Deprotection Methods for the Benzyloxy Group
| Method | Reagents | Products | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C | 2,5-Dihydroxybenzaldehyde (B135720), Toluene | youtube.comyoutube.com |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | 2,5-Dihydroxybenzaldehyde, Benzene (B151609) | organic-chemistry.org |
| Oxidative Cleavage | DDQ, MeCN, hv | 2,5-Dihydroxybenzaldehyde | organic-chemistry.org |
| Nitroxyl-Radical Catalyzed Oxidation | Nitroxyl-radical catalyst, PIFA | 2,5-Dihydroxybenzaldehyde | nih.gov |
This table summarizes key deprotection strategies.
Electrophilic Aromatic Substitution on the Benzyl Ring
While the primary focus of reactivity is often on the substituted benzene ring, the benzyl group itself can undergo electrophilic aromatic substitution. However, these reactions are less common as the conditions required can often lead to cleavage of the benzyl ether or reactions on the more activated hydroxyphenyl ring. The reactivity of the benzyl ring towards electrophiles is generally lower than that of the electron-rich hydroxyphenyl ring.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and benzyloxy groups. msu.edulibretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. msu.edulibretexts.org
Given the substitution pattern of the starting material, the available positions for substitution are C4 and C6 (ortho to the hydroxyl and meta to the benzyloxy) and C3 (meta to the hydroxyl and ortho to the benzyloxy). The interplay between the activating and directing effects of the two substituents, as well as steric hindrance, will determine the regioselectivity of the reaction. The hydroxyl group is a stronger activating group than the benzyloxy group, and therefore, substitution is expected to be directed primarily by the hydroxyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For example, nitration would introduce a nitro group onto the ring, while halogenation would introduce a halogen atom. The specific conditions for these reactions, such as the choice of catalyst and solvent, are crucial for controlling the outcome and avoiding unwanted side reactions. libretexts.org
Coupling Reactions for Extended Conjugation Systems
The aldehyde and the phenolic hydroxyl group of this compound can be utilized in various coupling reactions to construct larger, conjugated systems. For instance, the aldehyde can participate in Wittig-type reactions or Knoevenagel condensations to form carbon-carbon double bonds, thereby extending the π-system.
Furthermore, the phenolic hydroxyl group can be converted into a triflate, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex aromatic structures with extended conjugation.
Ring-Closing and Annulation Reactions for Heterocycle Formation
The presence of a hydroxyl group ortho to an aldehyde functionality in this compound is a classic structural motif that enables a range of cyclization reactions. These transformations typically involve the initial reaction of the aldehyde group with a suitable partner, followed by an intramolecular reaction involving the phenolic hydroxyl group to construct the new heterocyclic ring.
Synthesis of Coumarins
Coumarins, a prominent class of benzopyran-2-ones, can be effectively synthesized from this compound through well-established condensation reactions.
Perkin Reaction: The Perkin reaction provides a direct route to coumarins. wikipedia.orgvedantu.com It involves the condensation of a 2-hydroxybenzaldehyde with an acid anhydride, such as acetic anhydride, in the presence of its corresponding alkali salt (e.g., sodium acetate) which acts as a base. wikipedia.orgyoutube.com The reaction proceeds through an aldol-type condensation followed by intramolecular acylation and subsequent dehydration to yield the coumarin (B35378) ring system. slideshare.net In the case of this compound, this reaction would lead to the formation of 6-(benzyloxy)coumarin.
Knoevenagel Condensation: The Knoevenagel condensation offers another versatile method for coumarin synthesis. This reaction involves the condensation of this compound with compounds containing an active methylene group, such as malonic acid derivatives (e.g., diethyl malonate) or cyanoacetic acid derivatives, in the presence of a weak base like piperidine (B6355638) or pyridine. mdpi.com The initial condensation product, a cinnamic acid derivative, undergoes subsequent intramolecular cyclization (lactonization) to afford the coumarin scaffold. For instance, the reaction with ethyl acetoacetate (B1235776) would yield a 3-acetyl-6-(benzyloxy)coumarin.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |
| This compound | Acetic Anhydride | Sodium Acetate (B1210297) | 6-(Benzyloxy)coumarin | Perkin Reaction |
| This compound | Diethyl Malonate | Piperidine | Ethyl 6-(benzyloxy)coumarin-3-carboxylate | Knoevenagel Condensation |
| This compound | Malononitrile | Piperidine | 6-(Benzyloxy)-2-imino-2H-chromene-3-carbonitrile | Knoevenagel Condensation |
Synthesis of Chromones
Chromones, isomers of coumarins, are benzopyran-4-ones and can also be synthesized from this compound, typically through multi-step sequences.
Baker-Venkataraman Rearrangement: A common route to chromones involves the Baker-Venkataraman rearrangement. wikipedia.org This process begins with the acylation of the phenolic hydroxyl group of a 2-hydroxyacetophenone (B1195853) derivative. While this compound is an aldehyde, it can be converted to the corresponding 2'-hydroxy-5'-(benzyloxy)acetophenone. This acetophenone (B1666503) can then be acylated, and the resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization of this diketone yields the chromone (B188151) ring. wikipedia.orgnih.gov
Claisen-Schmidt Condensation followed by Cyclization: An alternative pathway to chromones involves an initial Claisen-Schmidt condensation of the corresponding 2-hydroxyacetophenone derivative with an aromatic aldehyde to form a chalcone (B49325). researchgate.netjetir.orgnih.govresearchgate.netuniv-ovidius.ro This chalcone can then undergo oxidative cyclization to yield the flavone (B191248) (a 2-phenylchromone) or related chromone derivatives. While this route does not start directly from the benzaldehyde (B42025), it highlights a common strategy for accessing this class of heterocycles from closely related precursors.
| Precursor from this compound | Reaction Sequence | Product |
| 2'-Hydroxy-5'-(benzyloxy)acetophenone | 1. Acylation 2. Baker-Venkataraman Rearrangement 3. Acid-catalyzed cyclization | 6-(Benzyloxy)chromone |
| 2'-Hydroxy-5'-(benzyloxy)acetophenone | 1. Claisen-Schmidt condensation with Benzaldehyde 2. Oxidative cyclization | 6-(Benzyloxy)flavone |
Synthesis of Benzofurans
Benzofurans, another important class of oxygen-containing heterocycles, can be prepared from this compound through reactions that construct the furan (B31954) ring. A common method involves the reaction of the salicylaldehyde (B1680747) with an α-halo ketone, such as chloroacetone, in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds via initial O-alkylation of the phenolic hydroxyl group followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran (B130515) ring. This would result in a 2-acyl-5-(benzyloxy)benzofuran.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| This compound | Chloroacetone | Potassium Carbonate | 2-Acetyl-5-(benzyloxy)benzofuran |
Advanced Spectroscopic and Analytical Characterization of 2 Benzyloxy 5 Hydroxybenzaldehyde and Its Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Benzyloxy)-5-hydroxybenzaldehyde, offering precise insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. Key diagnostic peaks include a signal for the aldehyde proton around δ 10.3 ppm and a broad singlet for the phenolic hydroxyl proton at approximately δ 9.8 ppm. The benzylic protons (-OCH₂Ph) are typically observed as a singlet at about δ 5.1 ppm. The aromatic protons on the benzaldehyde (B42025) ring and the benzyl (B1604629) group appear in the range of δ 6.9 to δ 7.5 ppm. The integration of these signals confirms the number of protons in each chemical environment, consistent with the compound's structure.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~10.3 | s | Aldehyde proton (-CHO) |
| ~9.8 | br s | Phenolic hydroxyl proton (-OH) |
| ~7.5-6.9 | m | Aromatic protons |
Note: Data sourced from reference . The exact chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum further corroborates the structure of this compound by identifying the carbon skeleton. A characteristic signal for the aldehyde carbon appears at approximately δ 192 ppm. The benzylic methylene (B1212753) carbon is observed around δ 70 ppm. The remaining aromatic carbons, including those of the benzyl and benzaldehyde moieties, produce a series of signals in the aromatic region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation. An edited HSQC (Heteronuclear Single Quantum Coherence) spectrum offers similar information to a DEPT-135 experiment but with significantly higher sensitivity, distinguishing CH/CH₃ from CH₂ groups. columbia.edu
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~192 | Aldehyde carbon (C=O) |
| Aromatic Region | Aromatic carbons |
Note: Data sourced from reference . The exact chemical shifts can vary slightly depending on the solvent and concentration.
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons, particularly within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. columbia.eduhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds, and sometimes four in conjugated systems). columbia.edu For instance, it can show correlations from the benzylic protons to the carbons of the benzyl group and the ether-linked carbon of the benzaldehyde ring, confirming the connectivity of the benzyloxy group.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, provide valuable information about the functional groups present in this compound.
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. rsc.org A strong absorption band is typically observed around 1680 cm⁻¹ due to the C=O stretching of the aldehyde group. Another significant band appears near 1250 cm⁻¹ corresponding to the C-O-C ether stretch. The presence of the hydroxyl group is indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹.
Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3600 | O-H stretch | Phenolic hydroxyl |
| >3000 | C-H stretch | Aromatic |
| ~1680 | C=O stretch | Aldehyde |
Note: Data sourced from reference . The exact wavenumbers can vary based on the sample preparation method.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For a related compound, 2-hydroxybenzaldehyde, resonance Raman spectra have been studied to investigate photodissociation dynamics. nih.gov The spectra show motion predominantly along the nominal C=CH in-plane bend and ring deformation modes. nih.gov For this compound, one would expect to observe characteristic Raman shifts for the aromatic ring modes, as well as vibrations associated with the aldehyde and benzyloxy functional groups.
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone for determining the molecular weight and structural features of this compound. Through various ionization and analysis methods, it provides data on the compound's elemental composition and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the compound's exact molecular formula, C₁₄H₁₂O₃, from other potential formulas with the same nominal mass. The monoisotopic mass calculated for this formula is 228.078644 g/mol . epa.gov
This level of precision allows for the confident assignment of the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. HRMS data can be acquired for various adducts of the molecule, most commonly the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Table 1: Theoretical HRMS Data for this compound Adducts
| Ion Adduct | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₄H₁₃O₃]⁺ | 229.08647 |
| [M+Na]⁺ | [C₁₄H₁₂O₃Na]⁺ | 251.06841 |
| [M+K]⁺ | [C₁₄H₁₂O₃K]⁺ | 267.04235 |
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion. In literature from chemical suppliers, an ESI-MS value for [M+H]⁺ has been reported as m/z 227.1; however, based on the compound's molecular weight of 228.24 g/mol , the correct m/z for the protonated molecule should be approximately 229.09.
Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 229.09)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Lost Fragment |
| 229.09 | 138.03 | 91.06 | Benzyl radical (C₇H₇) |
| 229.09 | 121.03 | 108.06 | Benzyloxy radical (C₇H₇O) |
| 138.03 | 110.04 | 28.00 | Carbon monoxide (CO) |
The primary fragmentation would likely be the cleavage of the benzylic ether bond, leading to a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 or its corresponding radical loss from the parent ion.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS serves two primary roles: monitoring the progress of its synthesis and confirming the purity of the final product. The progress of the benzylation of 2,5-dihydroxybenzaldehyde (B135720) or related starting materials can be tracked by observing the disappearance of reactants and the appearance of the product peak at its characteristic retention time.
In a typical GC-MS analysis, the compound would be separated on a non-polar or medium-polarity capillary column (such as an RTx-5MS) before entering the mass spectrometer. orientjchem.org The resulting mass spectrum would show the molecular ion (M⁺) peak, and a fragmentation pattern dominated by fragments characteristic of the structure. Key fragments would likely include ions corresponding to the loss of the benzyl group (m/z 91) and fragments of the remaining hydroxybenzaldehyde moiety. researchgate.netnist.gov
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography stands as the definitive technique for determining the three-dimensional molecular structure of a crystalline solid. While some sources allude to crystal structure analyses of this compound, specific crystallographic data such as the CCDC number, unit cell dimensions, and atomic coordinates are not publicly available in the searched literature. For comparison, the related compound 2-(Benzyloxy)benzaldehyde (B185962), which lacks the 5-hydroxy group, has been characterized by X-ray crystallography and its data is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov
An X-ray diffraction analysis of a suitable single crystal of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, detailing intermolecular interactions such as hydrogen bonding (between the phenolic hydroxyl group of one molecule and the aldehyde or ether oxygen of a neighboring molecule) and π–π stacking interactions between the aromatic rings. This information is vital for understanding the compound's solid-state properties and its potential interactions with other molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The this compound molecule contains a substituted aromatic ring system, which includes a carbonyl group (C=O) and a phenolic hydroxyl group (-OH), all of which act as chromophores.
Although a specific experimental spectrum for this compound is not available, its UV-Vis absorption characteristics can be predicted based on related structures. Benzaldehyde itself exhibits absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group, typically seen at wavelengths below 300 nm. rsc.org The presence of a hydroxyl group ortho to the aldehyde, as in salicylaldehyde (B1680747), leads to a red shift (bathochromic shift) of these bands due to increased conjugation and intramolecular hydrogen bonding. nih.gov The addition of the benzyloxy group at the 5-position is expected to further modify the electronic structure and absorption maxima. The spectrum would likely be dominated by intense π → π* transitions, with a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the aldehyde's carbonyl group.
Advanced Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of a material.
No experimental TGA data for this compound is currently available in the surveyed literature. However, a hypothetical TGA analysis would provide key insights into its thermal stability. For a pure, non-polymeric crystalline organic solid such as this, one would expect to observe a flat baseline in the TGA curve until the temperature approaches its decomposition point. At this temperature, a sharp, single-step mass loss would be expected, corresponding to the volatilization and/or decomposition of the compound into gaseous fragments. The onset temperature of this mass loss would define the upper limit of its thermal stability. Any significant mass loss at lower temperatures (e.g., below 100°C) could indicate the presence of residual solvent or moisture.
Computational Chemistry and Theoretical Studies of 2 Benzyloxy 5 Hydroxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of benzyloxybenzaldehyde derivatives. These methods provide a microscopic view of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-(benzyloxy)-5-hydroxybenzaldehyde, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular geometry (optimization) and to analyze various electronic properties. nih.gov
The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. nih.gov This optimized structure is the foundation for further calculations. The electronic properties derived from DFT, such as the distribution of electron density, are visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps use a color gradient to indicate regions of high (electron-rich, typically red) and low (electron-poor, typically blue) electron density, which are crucial for predicting how the molecule will interact with other molecules and its reactive sites. nih.govmalayajournal.org For instance, in similar benzaldehyde (B42025) derivatives, the area around the oxygen atom of a hydroxyl group often shows a region of high electron density, indicating a likely site for electrophilic attack. nih.govmalayajournal.org
Ab Initio Methods for Conformation and Tautomerism
While DFT is a primary tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also valuable for studying aspects like conformation and tautomerism in molecules such as this compound. These methods can provide a more detailed understanding of the different spatial arrangements of the atoms (conformations) and the potential for the migration of a proton to form different isomers (tautomers). The relative energies of different conformers and tautomers can be calculated to predict their stability and abundance.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For example, in a study of a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO was localized on the azo unit and the LUMO on the oxime region, with a calculated energy gap of 3.76 eV. malayajournal.org This information helps to understand the charge transfer that occurs within the molecule upon electronic excitation. malayajournal.org
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Benzaldehyde Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2695 |
| LUMO Energy | -2.5094 |
| HOMO-LUMO Gap | 3.7601 |
Data for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, a structurally related compound, calculated at the B3LYP/6-311++G(d,p) level of theory. malayajournal.org
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. MD simulations can reveal the dynamic nature of the molecule's conformation, showing how it flexes and changes shape. These simulations are also crucial for understanding the influence of solvent molecules on the structure and properties of this compound, providing a more complete picture of its behavior in solution.
In Silico Screening and Virtual Ligand Design for Biological Targets
The benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the design of new therapeutic agents. nih.govresearchgate.net In silico screening and virtual ligand design are computational techniques that allow for the rapid evaluation of large libraries of virtual compounds for their potential to bind to a specific biological target, such as an enzyme or receptor. mdpi.com
For instance, derivatives of benzyloxybenzaldehyde have been designed and studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.govresearchgate.netmdpi.com Computational docking studies, a key component of in silico screening, predicted that certain benzyloxybenzaldehyde derivatives could bind effectively to the active site of the ALDH1A3 isoform. nih.govresearchgate.net These computational predictions were then supported by experimental testing, which confirmed the inhibitory activity of the designed compounds. nih.govresearchgate.netmdpi.com This integrated approach of computational design followed by experimental validation is a powerful strategy in modern drug discovery. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Elucidation of Reaction Mechanisms via Computational Approaches
While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of its formation can be elucidated through established reaction mechanisms of analogous compounds. The synthesis typically involves a Williamson ether synthesis, where 2,5-dihydroxybenzaldehyde (B135720) is reacted with benzyl (B1604629) halide.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model such reactions. For instance, in the synthesis of the isomeric 5-(Benzyloxy)-2-hydroxybenzaldehyde (B1331787), the reaction proceeds via a nucleophilic substitution. The key steps, which can be computationally modeled, include:
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenolate (B1203915) ion. DFT calculations can model the proton affinity of the different hydroxyl groups to predict regioselectivity.
Nucleophilic Attack: The phenolate ion then attacks the benzyl halide, displacing the halide ion to form the benzyloxy ether. The transition state of this Sₙ2 reaction can be located and characterized using computational methods, providing information on the activation energy and reaction kinetics.
A comprehensive theoretical analysis of a related compound, 5-Bromo-2-Hydroxybenzaldehyde, using DFT with the B3LYP/6-311++G(d,p) basis set, showcases the depth of understanding that can be achieved. nih.gov Such studies typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the reactants, intermediates, transition states, and products.
Vibrational Frequency Analysis: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating thermodynamic properties.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated to understand the molecule's reactivity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping: This visualizes the charge distribution on the molecule, identifying electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other reagents. nih.gov
These computational approaches, while applied to similar molecules, provide a robust framework for understanding the reaction mechanism of this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. atlantis-press.comresearchgate.net These models are instrumental in drug discovery and materials science for predicting the characteristics of novel compounds. atlantis-press.com
Research Findings from Related Studies:
A study on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, highlights the potential of this scaffold in medicinal chemistry. mdpi.comnih.gov The research, which included in silico studies, demonstrated that the benzyloxybenzaldehyde core could be modified to achieve potent and selective inhibition. mdpi.comnih.gov The computational part of the study likely involved molecular docking to predict the binding mode and affinity of the derivatives within the active site of the ALDH1A3 enzyme, supporting the experimental findings. mdpi.comnih.gov
Another relevant study focused on developing a QSPR model for the ¹⁷O carbonyl chemical shifts in a series of 50 substituted benzaldehydes. nih.gov This research utilized various electronic and steric descriptors calculated at the semiempirical PM3 level. nih.gov The resulting models, established using partial least-squares regression, were able to predict the chemical shifts, demonstrating the power of QSPR in correlating molecular structure with spectroscopic properties. nih.gov
Furthermore, 3D-QSAR studies on benzaldehyde derivatives as phenoloxidase inhibitors have been conducted. nih.gov These studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have created robust models to predict the inhibitory activity of new compounds. nih.gov Such models provide a three-dimensional map of the steric and electrostatic fields around the molecule, indicating regions where modifications would likely enhance or decrease biological activity.
The descriptors commonly used in QSAR/QSPR models for benzaldehyde derivatives include:
Electronic Descriptors: Charges on atoms, dipole moment, HOMO and LUMO energies.
Steric Descriptors: Molecular weight, volume, and surface area.
Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.
Lipophilicity: Often represented by logP, which is crucial for predicting absorption and distribution in biological systems.
The table below summarizes findings from QSAR/QSPR studies on related benzaldehyde derivatives, which can be extrapolated to understand the potential properties of this compound.
| Study Focus | Compound Class | Key Findings & Relevant Descriptors | Reference |
| ALDH1A3 Inhibition | Benzyloxybenzaldehyde derivatives | The benzyloxybenzaldehyde scaffold is a promising starting point for developing selective inhibitors. Computational docking supported experimental results. | mdpi.com, nih.gov |
| ¹⁷O NMR Chemical Shift Prediction | Substituted benzaldehydes | QSPR models successfully predicted ¹⁷O carbonyl chemical shifts using electronic and steric descriptors. | nih.gov |
| Phenoloxidase Inhibition | Benzaldehyde derivatives | 3D-QSAR models (CoMFA and CoMSIA) provided predictive models for inhibitory activity, highlighting the importance of steric and electrostatic fields. | nih.gov |
These examples underscore the utility of QSAR/QSPR in the study of substituted benzaldehydes. By applying similar computational techniques to a series of this compound derivatives, it would be possible to develop predictive models for various properties, thereby accelerating the discovery of new applications for this compound.
Biological and Medicinal Chemistry Investigations of 2 Benzyloxy 5 Hydroxybenzaldehyde and Its Derivatives
Anticancer Activities and Mechanisms
Derivatives of benzyloxybenzaldehyde have demonstrated significant potential as anticancer agents. Their biological activity has been evaluated through various studies, revealing their cytotoxic effects against cancer cell lines, their ability to modulate the cell cycle and induce programmed cell death, and their inhibitory effects on key enzymes involved in cancer progression.
In Vitro Cytotoxicity Evaluation in Cancer Cell Lines (e.g., HL-60, MCF-7, HT-29, A549, H1299, NCI-60 Panel)
A series of benzyloxybenzaldehyde derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines. Early studies focused on the human promyelocytic leukemia (HL-60) cell line, where compounds such as 2-(benzyloxy)benzaldehyde (B185962), 2-(benzyloxy)-4-methoxybenzaldehyde (B184467), and 2-(benzyloxy)-5-methoxybenzaldehyde exhibited significant activity at concentrations between 1-10 µM. nih.govjksus.org Among these, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as the most potent derivative against HL-60 cells. nih.govjksus.org
The anticancer evaluation has been extended to other cancer types, including those in the National Cancer Institute's 60-cell line panel (NCI-60). Pyrimidinedione derivatives, which can be synthesized from benzyloxybenzaldehyde precursors, were found to be active against all 59 human tumor cell lines tested. whiterose.ac.uk Certain compounds within this series showed significant activity against specific cell lines, highlighting the potential for developing targeted therapies. whiterose.ac.uk
Research into related structures has provided insights into activity against other common cancer cell lines. For instance, N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives of 2-arenoxybenzaldehyde have been tested against lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. mdpi.com Similarly, various benzimidazole (B57391) derivatives, which share structural similarities, have shown cytotoxic effects against liver (HepG2), breast (MCF-7), lung (A549), and colon (DLD-1, HT-29) cancer cell lines. jksus.orgresearchgate.net While not all of these are direct derivatives of 2-(benzyloxy)-5-hydroxybenzaldehyde, they underscore the broad interest in the benzaldehyde (B42025) scaffold for anticancer drug discovery.
Below is a table summarizing the cytotoxic activities of selected benzyloxybenzaldehyde derivatives and related compounds against various cancer cell lines.
| Compound Class | Cell Line | Activity/IC₅₀ Value |
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | Significant activity at 1-10 µM nih.govjksus.org |
| Pyrimidinedione Derivatives | NCI-60 Panel | Active against all 59 cell lines whiterose.ac.uk |
| 2-Arenoxybenzaldehyde Hydrazone Derivative (1d) | A549 (Lung) | IC₅₀: 49.79 µM mdpi.com |
| 2-Arenoxybenzaldehyde Hydrazone Derivative (1d) | MDA-MB-231 (Breast) | IC₅₀: 31.49 µM mdpi.com |
| Benzimidazole Derivative (se-182) | HepG2 (Liver) | IC₅₀: 15.58 µM jksus.org |
| Benzimidazole Derivative (se-182) | A549 (Lung) | IC₅₀: 15.80 µM jksus.org |
Cell Cycle Modulation and Arrest (e.g., G2/M phase)
One of the key mechanisms behind the anticancer activity of benzyloxybenzaldehyde derivatives is their ability to interfere with the cancer cell cycle. Studies on HL-60 leukemia cells revealed that these compounds induce cell cycle arrest at the G2/M phase. nih.govjksus.org This checkpoint is a critical transition point where the cell prepares for mitosis; arresting the cycle here prevents the proliferation of cancer cells. The benzyl (B1604629) vanillin (B372448) compound, 2-(benzyloxy)-3-methoxybenzaldehyde, has also been shown to affect cell cycle progression at the G2/M phase in HL-60 cells. jksus.org This disruption of the cell division process is a common strategy for many effective anticancer agents.
Apoptosis Induction and Mechanistic Pathways (e.g., mitochondrial membrane potential disruption, DNA fragmentation)
In addition to halting cell cycle progression, active benzyloxybenzaldehyde derivatives are potent inducers of apoptosis, or programmed cell death. Morphological assessment of HL-60 cells treated with these compounds showed classic signs of apoptosis. nih.govjksus.org Mechanistic studies have demonstrated that this process involves the intrinsic or mitochondrial pathway of apoptosis. A key event observed is the loss of mitochondrial membrane potential within 12 hours of treatment. nih.govjksus.org The disruption of the mitochondrial membrane is a point of no return in the apoptotic cascade, leading to the release of pro-apoptotic factors. Subsequently, DNA fragmentation, a hallmark of late-stage apoptosis, was also confirmed in treated cells. nih.govjksus.org
Enzyme Inhibition Studies (e.g., ALDH1A3, FLT3/CDK2, MAO-B)
The benzyloxybenzaldehyde scaffold has proven to be a promising framework for designing specific enzyme inhibitors.
Aldehyde Dehydrogenase 1A3 (ALDH1A3): This enzyme is implicated in cancer stem cell survival and drug resistance. Benzyloxybenzaldehyde has been identified as a promising scaffold for the development of selective ALDH1A3 inhibitors, which could be used to target drug-resistant cancer cells. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). While not direct derivatives, related heterocyclic compounds like benzimidazoles and imidazo[1,2-b]pyridazines, which can be synthesized from benzaldehyde precursors, are being investigated as potent FLT3 inhibitors. whiterose.ac.uknih.gov This suggests a potential avenue for developing benzyloxybenzaldehyde-based compounds targeting this kinase.
Monoamine Oxidase B (MAO-B): Specific derivatives of 5-(Benzyloxy)-2-hydroxybenzaldehyde (B1331787) have demonstrated potent and reversible inhibitory activity against human monoamine oxidase B (hMAO-B), with some compounds exhibiting IC₅₀ values as low as 0.067 µM. mdpi.com
Identification of Molecular Targets and Signaling Pathways
Research has begun to elucidate the specific molecular targets and signaling pathways affected by these compounds. The induction of apoptosis via mitochondrial disruption points to the Bcl-2 family of proteins as likely targets, as these proteins are key regulators of mitochondrial integrity. nih.govjksus.org
Studies on a related benzofuran (B130515) derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), in hepatocellular carcinoma cells have identified a more detailed pathway. BMBF was found to suppress metastasis by downregulating the mutated p53 protein and inhibiting the integrin α7/FAK/AKT signaling pathway. This led to a decrease in the expression of metastasis-associated proteins like Slug and MMP-9. Furthermore, inhibitors of FLT3, a target for related heterocyclic structures, have been shown to suppress the downstream ERK1/2 and mTOR signaling pathways, which are crucial for the survival and proliferation of AML cells. whiterose.ac.uk
Antimicrobial Activities (Antibacterial and Antifungal)
Beyond their anticancer properties, benzyloxybenzaldehyde derivatives have also been investigated for their antimicrobial potential. Studies indicate that these compounds exhibit activity against a range of pathogenic bacteria and fungi. mdpi.com
The antifungal activity of benzaldehydes is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring. nih.gov These compounds are believed to target the cellular antioxidation systems of fungi, thereby inhibiting their growth. nih.gov
Derivatives such as benzyl bromides have shown notable antibacterial and antifungal effects. Their minimum inhibitory concentrations (MIC) have been determined against several pathogens using microbroth dilution methods. nih.gov For example, certain benzyl bromide derivatives were most effective against the fungus Candida albicans and showed strong activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. nih.gov
The table below presents the minimum inhibitory concentration (MIC) values for a representative benzyl bromide derivative against various microorganisms.
| Microorganism | Type | MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 1 nih.gov |
| Streptococcus pyogenes | Gram-positive Bacteria | 2 nih.gov |
| Escherichia coli | Gram-negative Bacteria | 2 nih.gov |
| Klebsiella pneumoniae | Gram-negative Bacteria | 2 nih.gov |
| Candida albicans | Fungus (Yeast) | 0.25 nih.gov |
Antioxidant Activities
Phenolic compounds are well-known for their antioxidant capabilities, which are primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant potential of this compound and its derivatives has been assessed through various in vitro chemical assays.
Radical scavenging assays are commonly employed to evaluate the ability of compounds to neutralize reactive oxygen species. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used methods. semanticscholar.org
The regioisomeric compound, 5-(Benzyloxy)-2-hydroxybenzaldehyde, has been evaluated for its antioxidant properties and demonstrated a notable capacity to scavenge free radicals, with a half-maximal inhibitory concentration (IC₅₀) value of approximately 25 µg/mL in the DPPH assay. Studies on derivatives, such as 2-hydroxy benzyl hydrazides, have also shown significant radical scavenging activity in the DPPH assay. jchr.org For instance, synthesized compounds C-2, C-3, and C-7 exhibited IC₅₀ values of 85.64, 162.18, and 81.28 µg/mL, respectively. jchr.org Thiosemicarbazone derivatives of substituted benzaldehydes have also been reported to possess good antioxidant activity against the DPPH radical. nih.gov These assays confirm that the phenolic hydroxyl group plays a critical role in the antioxidant activity of this class of compounds. nih.govmdpi.com
Table 3: Radical Scavenging Activity of Benzaldehyde Derivatives
| Compound/Derivative | Assay | Measurement | Result | Citation |
|---|---|---|---|---|
| 5-(Benzyloxy)-2-hydroxybenzaldehyde | DPPH | IC₅₀ | ~25 µg/mL | |
| 2-hydroxy benzyl hydrazide (C-2) | DPPH | IC₅₀ | 85.64 µg/mL | jchr.org |
| 2-hydroxy benzyl hydrazide (C-7) | DPPH | IC₅₀ | 81.28 µg/mL | jchr.org |
Reducing power assays, such as the Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays, measure the ability of an antioxidant to donate an electron and reduce an oxidant. wiserpub.comsemanticscholar.org These assays provide a different perspective on antioxidant potential compared to radical scavenging methods. researchgate.net
Anti-Inflammatory Activities
Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest. Benzaldehyde derivatives have been investigated for their ability to suppress key inflammatory mediators.
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. nih.gov Therefore, the inhibition of NO production in stimulated macrophage cell lines, such as RAW 264.7, is a common method for screening potential anti-inflammatory agents. nih.govnih.gov
While direct studies on this compound are limited, research on structurally similar compounds provides strong evidence for anti-inflammatory potential. For example, 2'-benzoyloxycinnamaldehyde, a related compound, was found to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells in a concentration-dependent manner. nih.gov Similarly, 4-hydroxybenzaldehyde, a parent phenolic aldehyde, has been shown to suppress the production of NO and the induction of iNOS and cyclooxygenase-2 (COX-2) in LPS-activated RAW 264.7 macrophages. biomolther.orgresearchgate.net These findings suggest that the benzaldehyde scaffold can serve as a template for designing novel anti-inflammatory agents that target the NO signaling pathway.
Table 4: Anti-Inflammatory Activity of Benzaldehyde Derivatives
| Compound | Cell Line | Effect | Mechanism | Citation |
|---|---|---|---|---|
| 2'-Benzoyloxycinnamaldehyde | RAW 264.7 Macrophages | Inhibition of NO production | Inhibition of iNOS expression | nih.gov |
Downregulation of Pro-inflammatory Cytokine Gene Expression (e.g., IL-1β, IL-6)
Derivatives of this compound have demonstrated notable anti-inflammatory properties, particularly in their ability to modulate the expression of key pro-inflammatory cytokines. Research into related phenolic and benzaldehyde structures provides significant insights into these mechanisms.
Studies on benzoxazolone derivatives, for instance, have shown significant anti-inflammatory activity by inhibiting Interleukin-6 (IL-6). nih.gov Compounds 3d and 3g from this class exhibited the most potent effects with IC50 values of 5.43±0.51 μM and 5.09±0.88 μM, respectively, against IL-6. nih.gov This suggests that the core structure is amenable to modifications that yield strong anti-inflammatory agents. Similarly, 2-hydroxyl-4-benzyloxy chalcone (B49325) derivatives, which share the benzyloxy-hydroxy-phenyl motif, have been noted for their "dramatic anti-neuroinflammatory ability". nih.gov
Analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) (DHD) have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org The inhibition of these enzymes is a critical mechanism for reducing inflammation. In vitro studies on 5-(Benzyloxy)-2-hydroxybenzaldehyde have also indicated its capacity to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines, with inhibition reaching up to 60% at a 10 µM concentration. The pro-inflammatory cytokines IL-1β and TNF-α are known to induce a cascade of inflammatory responses, often involving IL-6 and COX-2-derived prostaglandins (B1171923) as key mediators in processes like myoblast proliferation. nih.gov
These findings collectively underscore the potential of this chemical family to serve as a scaffold for developing novel anti-inflammatory drugs that act by downregulating critical pro-inflammatory pathways.
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound/Derivative Class | Target/Assay | Key Finding | Source |
|---|---|---|---|
| Benzoxazolone Derivative (3g) | IL-6 Inhibition | IC50: 5.09±0.88 μM | nih.gov |
| 5-(Benzyloxy)-2-hydroxybenzaldehyde | TNF-α and IL-6 production in macrophages | Up to 60% inhibition at 10 µM | |
| 2,4-dihydroxybenzaldehyde (DHD) | iNOS and COX-2 expression in macrophages | Suppressed elevated expression | biomolther.org |
| 2-hydroxyl-4-benzyloxy chalcone derivative (11d) | Anti-neuroinflammatory activity | Demonstrated dramatic ability | nih.gov |
Other Biological Activities (e.g., Larvicidal Activity)
Beyond anti-inflammatory effects, the benzaldehyde scaffold and its derivatives exhibit a wide range of other biological activities. A notable example is the larvicidal and insecticidal activity of benzaldehyde. It has shown dose-dependent insecticidal effects against the larvae of Galleria mellonella, with 100% mortality observed at higher concentrations. researchgate.net Furthermore, benzaldehyde has demonstrated toxic effects against the fruit fly, Drosophila melanogaster, with a determined LC50 of 1.60 mg/mL. nih.gov
Derivatives of this compound have been investigated for numerous other therapeutic applications:
Antimicrobial and Anticancer Activity : Preliminary research indicates that 5-(Benzyloxy)-2-hydroxybenzaldehyde possesses antimicrobial properties against strains like Escherichia coli and Staphylococcus aureus and may inhibit the proliferation of cancer cells in vitro.
Monoamine Oxidase (MAO) Inhibition : Derivatives such as 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. nih.gov
Anti-angiogenic and Anti-nociceptive Activities : The related compound 2,4-dihydroxybenzaldehyde (DHD) was found to significantly inhibit angiogenesis in the chick chorioallantoic membrane (CAM) model and showed anti-nociceptive (pain-reducing) effects in mice. biomolther.org
Aβ Aggregation Inhibition : In the context of Alzheimer's disease, 2-hydroxyl-4-benzyloxy chalcone derivatives have been shown to be excellent inhibitors of amyloid-beta (Aβ) peptide aggregation. nih.gov
Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective derivatives.
Several molecular docking studies have been performed on derivatives of this compound to elucidate their mechanisms of action.
MAO-B Inhibition : Docking studies of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives revealed that their inhibitory action on MAO-B is competitive and reversible. nih.gov
SIRT5 Inhibition : For 2-hydroxybenzoic acid derivatives, docking into the crystal structure of the enzyme SIRT5 (PDB ID: 2NYR) showed that the carboxylate group forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102, which are unique residues in the binding pocket. nih.gov The adjacent hydroxyl group forms an additional hydrogen bond, highlighting the importance of the 2-hydroxybenzoic acid moiety for selective inhibition. nih.gov
Antibacterial Targets : Docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives into various bacterial enzymes suggested that their antibacterial action may be due to the inhibition of E. coli MurB. mdpi.com The most active compound in this series formed three hydrogen bonds with key residues (Tyr157, Lys261, and Ser228) in the enzyme's active site. mdpi.com
DNA Interaction : The interaction of 2-(2'-hydroxyphenyl)-benzoxazoles with B-DNA has also been modeled. researchgate.net These studies showed that derivatives with an -NH2 group on the phenolic ring had the most favorable interaction energies, suggesting a preference for binding in the minor groove or through intercalation. researchgate.net
Table 2: Summary of Molecular Docking Studies on Related Derivatives
| Derivative Class | Biological Target | Key Interactions Observed | Source |
|---|---|---|---|
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | Monoamine Oxidase B (MAO-B) | Competitive and reversible binding | nih.gov |
| 2-hydroxybenzoic acid derivatives | SIRT5 | Salt bridge with Arg105, H-bonds with Tyr102 and Val221 | nih.gov |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | E. coli MurB | H-bonds with Tyr157, Lys261, Ser228 | mdpi.com |
| 2-(2'-hydroxyphenyl)-benzoxazoles | B-DNA | Minor groove binding and intercalation | researchgate.net |
In Vitro and In Vivo Pharmacological Evaluation
The therapeutic potential of this compound and its derivatives is supported by a range of pharmacological evaluations, both in controlled laboratory settings (in vitro) and in living organisms (in vivo).
In Vitro Evaluation A variety of in vitro assays have been employed to characterize the bioactivity of these compounds. For example, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were screened for their MAO inhibitory activity using a kynuramine (B1673886) method, which confirmed their high selectivity for MAO-B. nih.gov The same study assessed their antioxidant capacity (ORAC assay), metal-chelating ability, neuroprotective effects against cellular stress, and potential to cross the blood-brain barrier (BBB). nih.gov The cytotoxicity of various derivatives is often evaluated against a panel of cancer cell lines, such as A549 (lung cancer), to determine their anti-proliferative effects. nih.gov For instance, certain benzyloxybenzaldehyde derivatives were tested for cytotoxicity on H1299 cells using an MTT assay. mdpi.com
In Vivo Evaluation In vivo studies provide crucial information on a compound's efficacy and behavior in a complex biological system. The anti-inflammatory activity of 2,4-dihydroxybenzaldehyde was demonstrated in mice using the acetic acid-induced permeability and carrageenan-induced air pouch models, where it significantly reduced exudate volume and leukocyte infiltration. biomolther.org Its anti-nociceptive properties were confirmed in the acetic acid-induced writhing test in mice. biomolther.org For neurodegenerative diseases, a 2-hydroxyl-4-benzyloxy chalcone derivative (11d) was shown to relieve symptoms of Alzheimer's disease and protect hippocampal neurons in an in vivo model. nih.gov
Table 3: Pharmacological Evaluations of Related Compounds
| Compound/Derivative | Evaluation Type | Model/Assay | Key Finding | Source |
|---|---|---|---|---|
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | In Vitro | MAO-B Inhibition Assay | Potent and selective inhibitor (IC50 = 0.062 µM) | nih.gov |
| 2,4-dihydroxybenzaldehyde (DHD) | In Vivo | Carrageenan-induced air pouch (mice) | Significant suppression of exudate volume and leukocytes | biomolther.org |
| 2-hydroxyl-4-benzyloxy chalcone (11d) | In Vivo | Alzheimer's Disease Model | Relieved AD symptoms and protected neurons | nih.gov |
| 5,8-Dideaza Analogs of Methotrexate | In Vitro | Cytotoxicity Assay (A549 cells) | Showed strong activity on cancer cells | nih.gov |
Toxicity Profiling and Selectivity Assessments in Biological Systems
Assessing the toxicity and selectivity of new chemical entities is a critical step in drug development. For 2-(Benzyloxy)benzaldehyde, aggregated GHS information from reports to the ECHA C&L Inventory indicates potential hazards such as being harmful if swallowed or causing skin and eye irritation. nih.gov
Studies on related structures provide a broader toxicological context. The core molecule, 2-Hydroxybenzaldehyde (salicylaldehyde), has undergone more extensive testing. In an acute oral toxicity study in rats, the approximate lethal dose was estimated to be 500 mg/kg bw. oecd.org It was found to be a skin irritant in rabbits but is considered non-genotoxic in vivo. oecd.org A related compound, 2-hydroxybenzylamine (2-HOBA), was found to be non-cytotoxic and non-mutagenic in a series of in vitro safety assessments. nih.gov
Selectivity is a key determinant of a drug's therapeutic index. Derivatives of this compound have shown promising selectivity in various studies.
Enzyme Selectivity : Benzothiazole derivatives were found to be highly selective inhibitors of MAO-B over MAO-A. nih.gov Similarly, certain 2-hydroxybenzoic acid derivatives were more potent against SIRT5 compared to other sirtuin isoforms (SIRT1, SIRT2, and SIRT3). nih.gov
Cellular Selectivity : In a study of benzyloxybenzaldehyde derivatives as potential inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), cytotoxicity was evaluated against different cell lines. mdpi.com Some compounds showed no significant toxicity, while others were cytotoxic, indicating that small structural changes can modulate cellular toxicity and that selectivity for cancer cells over healthy cells is an achievable goal. mdpi.com
Table 4: Toxicity and Selectivity Data for Benzaldehyde Derivatives
| Compound | Assessment Type | Finding | Source |
|---|---|---|---|
| 2-(Benzyloxy)benzaldehyde | GHS Hazard Classification | Warning: Harmful if swallowed, causes skin/eye irritation | nih.gov |
| 2-Hydroxybenzaldehyde | Acute Oral Toxicity (Rat) | Approximate Lethal Dose: 500 mg/kg bw | oecd.org |
| 2-hydroxybenzylamine (2-HOBA) | In Vitro Safety | Not cytotoxic or mutagenic | nih.gov |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | Enzyme Selectivity | Exhibited excellent selectivity for MAO-B over MAO-A | nih.gov |
| Benzyloxybenzaldehyde Derivatives | Cellular Cytotoxicity | Toxicity varied by structure and cell line | mdpi.com |
Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
2-(Benzyloxy)-5-hydroxybenzaldehyde is a key intermediate in the synthesis of a variety of complex organic molecules. Its aldehyde and hydroxyl functionalities provide reactive sites for numerous organic reactions, including condensation, etherification, and cyclization. The benzyloxy group serves as a protecting group for the hydroxyl moiety, which can be selectively removed at a later stage of a synthetic sequence. This controlled reactivity is crucial for constructing intricate molecular architectures. For instance, it is a documented intermediate in the preparation of polyketide synthase inhibitors, which are of interest for their potential therapeutic properties.
The synthesis of this intermediate itself can be achieved through methods such as the formylation of 4-(benzyloxy)phenol or the benzylation of 2,5-dihydroxybenzaldehyde (B135720). designer-drug.com These processes yield the foundational scaffold that can then be elaborated into more complex structures. The ability to undergo reactions like oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol further broadens its synthetic utility.
Precursor for Pharmaceutical and Agrochemical Intermediates and Lead Compounds
The structural motifs present in this compound make it a valuable precursor for the development of new pharmaceutical and agrochemical agents. Its derivatives are explored as potential lead compounds in drug discovery. For example, it is an important intermediate for immunomodulators that target the PD-1/PD-L1 pathway, which is significant in cancer therapy. googleapis.com Additionally, it has been used in the synthesis of compounds investigated for their potential as ALDH1A3 inhibitors, which have implications in cancer treatment. nih.gov
In the agrochemical sector, phenolic ethers, a class of compounds to which this compound belongs, are utilized as pesticides. orientjchem.org The core structure of this benzaldehyde (B42025) derivative can be modified to generate a library of compounds for screening against various agricultural pests and diseases.
Synthesis of Functionalized Benzaldehydes and Related Aromatic Scaffolds
This compound is a starting point for the synthesis of a wide array of functionalized benzaldehydes and other aromatic scaffolds. designer-drug.com The existing functional groups can be chemically manipulated to introduce new substituents and build molecular complexity. For instance, the hydroxyl group can be alkylated to produce various alkoxy derivatives. designer-drug.com
The aldehyde group is particularly versatile, readily participating in reactions to form imines, oximes, and other derivatives. researchgate.net It can also be a key component in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov This strategy is efficient for creating diverse chemical libraries for screening purposes.
Role in Natural Product Total Synthesis (e.g., benzofuran (B130515) rings)
The structure of this compound is embedded within or can be used to construct various natural product skeletons, most notably those containing a benzofuran ring. biosynth.com Benzofurans are a common motif in biologically active natural products. nih.gov Synthetic routes to benzofurans often involve the cyclization of precursors derived from ortho-hydroxy-substituted aromatic aldehydes or ketones. organic-chemistry.orgresearchgate.net
For example, derivatives of 2-(benzyloxy)benzaldehyde (B185962) have been utilized in the synthesis of complex benzofurans. rsc.org The aldehyde group can participate in cyclization reactions, and the benzyloxy group provides a protected phenol (B47542) that can be deprotected to reveal the final natural product structure. This approach has been applied to the total synthesis of various naturally occurring benzofuran-containing compounds. rsc.org
Contribution to the Development of Novel Synthetic Methodologies and Reaction Pathways
The reactivity of this compound and its derivatives has contributed to the development of new synthetic methods and reaction pathways. The unique interplay of its functional groups allows for the exploration of novel chemical transformations. For instance, its use in the synthesis of complex molecules often requires the development of selective reaction conditions that differentiate between the aldehyde and hydroxyl groups.
The study of reactions involving this compound, such as O-alkylation and subsequent transformations, helps to refine and expand the synthetic chemist's toolkit. designer-drug.com Research into its use in multicomponent reactions also pushes the boundaries of efficient molecule construction. nih.gov
Design and Synthesis of Corrosion-Inhibiting Schiff Bases
A significant application of this compound is in the synthesis of Schiff bases, which have been shown to be effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. nih.gov Schiff bases are typically formed by the condensation reaction between an aldehyde or ketone and a primary amine. semanticscholar.org
The resulting Schiff bases derived from this compound can adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings, which can coordinate with the metal ions. nih.gov This protective layer inhibits the corrosion process. The efficiency of these inhibitors can be tuned by modifying the substituents on the benzaldehyde and amine precursors.
Table of Synthesized Corrosion Inhibitors and their Performance:
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) at 303 K |
| (E)-2-((2-methoxybenzylidene)amino)phenol (L1) | 0.001 | 75 |
| (E)-2-((4-methoxybenzylidene)amino)phenol (L2) | 0.001 | 76 |
This table is based on data for related methoxy-substituted Schiff bases, illustrating the principle of their corrosion inhibition properties. The synthesis of analogous compounds from this compound would be expected to yield molecules with similar functionalities relevant to corrosion inhibition. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzyloxy 5 Hydroxybenzaldehyde Derivatives
Influence of Substituent Position and Electronic Nature on Biological Activities
The biological activity of 2-(benzyloxy)-5-hydroxybenzaldehyde derivatives is significantly influenced by the placement and electronic properties (electron-donating or electron-withdrawing) of substituents on the aromatic rings. Research has demonstrated that these modifications can drastically alter the potency and selectivity of the compounds across various biological targets.
For instance, in the development of anticancer agents targeting the HL-60 cell line, specific substitutions on the benzyloxybenzaldehyde scaffold were found to be crucial for activity. A study established preliminary SAR, noting that compounds like 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) and 2-(benzyloxy)-5-methoxybenzaldehyde showed significant activity. nih.gov The introduction of a methoxy (B1213986) group, which is electron-donating, at position 4 or 5 of the benzaldehyde (B42025) ring appears to be favorable. Similarly, placing a chloro substituent (electron-withdrawing) at the 5-position also resulted in a compound with notable activity. nih.gov Further modifications to the benzyl (B1604629) portion of the benzyloxy group also had a profound impact. A methoxy group at the 3-position of the benzyl ring, as seen in 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865), yielded the most potent compound in the series. nih.gov Conversely, chloro-substituents at the 2- or 4-position of the benzyl ring also conferred significant activity. nih.gov
In the context of aldehyde dehydrogenase (ALDH) inhibitors, two compounds with a benzyloxybenzaldehyde scaffold, ABMM-15 and ABMM-16, were identified as highly potent and selective inhibitors of the ALDH1A3 isoform. mdpi.com This highlights the importance of the unsubstituted benzyloxybenzaldehyde framework for achieving selective inhibition.
The table below summarizes the anticancer activity of various substituted benzyloxybenzaldehyde derivatives against the HL-60 cell line.
| Compound ID | Substituent on Benzaldehyde Ring | Substituent on Benzyl Ring | Activity Level |
| 26 | 4-Methoxy | None | Significant |
| 27 | 5-Methoxy | None | Significant |
| 28 | 5-Chloro | None | Significant |
| 29 | None | 3-Methoxy | Most Potent |
| 30 | None | 2-Chloro | Significant |
| 31 | None | 4-Chloro | Significant |
| Data sourced from a study on benzyloxybenzaldehyde derivatives' anticancer activity. nih.gov |
These findings underscore that both the position and the electronic nature of substituents are critical determinants of biological function, allowing for fine-tuning of a compound's activity profile.
Role of the Benzyloxy Group in Modulating Biological Activity and Lipophilicity
The benzyloxy group is not merely a structural placeholder; it plays an active role in modulating both the biological activity and the physicochemical properties, particularly lipophilicity, of the derivatives. Lipophilicity is a key parameter that affects a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of the benzyloxy group can significantly increase the lipophilicity of a molecule compared to a simple hydroxyl group. This increased lipophilicity can enhance the compound's ability to penetrate cell membranes and the blood-brain barrier (BBB). For example, in a series of chalcones designed as monoamine oxidase B (MAO-B) inhibitors, the introduction of a benzyloxy group at the para-position of one of the aromatic rings was shown to enhance inhibitory activity. nih.gov Specifically, compounds featuring this moiety demonstrated significant permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), indicating good potential for CNS bioavailability. nih.gov
Furthermore, the position of the benzyloxy group is critical. Shifting the benzyloxy group from the para to the ortho position in the chalcone (B49325) series led to a dramatic decrease in MAO-B inhibition, with a 45-fold difference in the selectivity index observed in one case. nih.gov This demonstrates that the specific placement of the benzyloxy group is essential for optimal interaction with the enzyme's active site.
The synthesis of 5-(benzyloxy)-2-hydroxybenzaldehyde (B1331787) itself, often starting from 4-(benzyloxy)phenol, highlights the group's utility as a key synthetic intermediate for creating more complex molecules with targeted biological activities.
Importance of the Aldehyde and Phenolic Hydroxyl Functional Groups in Chemical and Biological Reactivity
The aldehyde and phenolic hydroxyl groups are the primary sites of chemical and biological reactivity on the this compound scaffold. Their presence and relative positions are fundamental to the molecule's interactions and functions.
The aldehyde group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to its biological mechanism in many cases. For instance, aldehydes can form covalent bonds with nucleophilic residues (like cysteine or lysine) in enzyme active sites, leading to inhibition. The importance of the aldehyde group was demonstrated in a study of the natural product agropyrenol and its derivatives. The data showed that the aldehyde group, along with other features, plays a key role in the compound's phytotoxic, antibacterial, and zootoxic activities. mdpi.com The reduction of the aldehyde to an alcohol can lead to a significant decrease or complete loss of activity, confirming its essential role. mdpi.com
Impact of Aromaticity and Heteroatom Incorporation on Bioactivity Profiles
Replacing the phenyl rings of the this compound scaffold with heterocyclic systems or incorporating additional heteroatoms can profoundly alter the bioactivity profile. These changes affect the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, leading to modified interactions with biological targets.
The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of MAO-B inhibitors, replacing a phenyl ring in a chalcone structure with a thiophene (B33073) ring resulted in the most potent compound in the series. nih.gov This suggests that the sulfur heteroatom and the specific electronic nature of the thiophene ring contribute favorably to binding with the enzyme.
Similarly, studies on benzimidazole (B57391) derivatives, which are bicyclic heterocyclic systems, show that the nature and position of substituents are critical for their anti-inflammatory activity. nih.gov The incorporation of five-membered rings like pyrrole, furan (B31954), or thiophene at the 2-position of the benzimidazole scaffold, along with modifications at the 5-position, significantly influences their antifungal and photoprotective properties. mdpi.com For instance, the photoprotective activity against UVB radiation was found to be dependent on both the heterocycle at the 2-position and the substituent at the 5-position, with the order of effectiveness being -H > -COOH > -SO3H. mdpi.com
The table below illustrates the effect of incorporating different 5-membered heterocyclic rings on the antifungal activity (IC₅₀) of benzimidazole derivatives against various dermatophytes.
| Compound ID | Heterocycle at C2 | Substituent at C5 | M. gypseum (µg/mL) | M. canis (µg/mL) | T. mentagrophytes (µg/mL) |
| 10 | Pyrrole | -H | 1.95 | 0.97 | 1.95 |
| 11 | Furan | -H | 1.95 | 1.95 | 1.95 |
| 12 | Thiophene | -H | 3.80 | 1.95 | 1.95 |
| Data adapted from a study on benzimidazole derivatives. mdpi.com |
These examples demonstrate that aromaticity and heteroatom incorporation are powerful tools for modulating the biological profiles of complex molecules derived from the basic benzyloxybenzaldehyde structure.
Rational Design Principles for Optimizing Derivative Potency and Selectivity
Based on the SAR and SPR findings, several rational design principles can be formulated to optimize the potency and selectivity of this compound derivatives.
Strategic Substitution on Aromatic Rings: The potency and function of the derivatives can be fine-tuned by adding substituents to both the benzaldehyde and the benzyl rings. The choice of electron-donating or electron-withdrawing groups and their specific positions are critical. For example, to enhance anticancer activity, a 3-methoxy group on the benzyl ring or a 4- or 5-methoxy/5-chloro group on the benzaldehyde ring could be explored. nih.gov
Leveraging the Benzyloxy Group for Lipophilicity and Targeting: The benzyloxy group is key for modulating lipophilicity. Its placement, particularly at the para-position, can be crucial for enhancing activity against certain targets like MAO-B and for improving CNS penetration. nih.gov Modifications to the benzyl ring itself offer another avenue for optimization.
Preservation of Key Functional Groups: The aldehyde and phenolic hydroxyl groups are often essential for activity. Design strategies should aim to preserve these groups unless specific modifications (e.g., reduction to an alcohol or conversion to an ester) are intended to test their precise role or to create a prodrug. mdpi.commdpi.com Their positions relative to each other are also critical for reactivity and binding. researchgate.net
Bioisosteric Replacement with Heterocycles: Replacing phenyl rings with heteroaromatic rings (e.g., thiophene, furan, pyridine) is a proven strategy to improve efficacy and selectivity. nih.govmdpi.com This approach modifies the electronic and steric properties of the molecule, potentially leading to new or enhanced interactions with the biological target and improved ADME properties.
Focus on Selectivity: Achieving selectivity is as important as achieving potency. researchgate.net For instance, the benzyloxybenzaldehyde scaffold has shown selectivity for the ALDH1A3 isoform. mdpi.com Future design should focus on identifying and amplifying the structural features responsible for this selectivity to minimize off-target effects. This involves systematically comparing the activity of new derivatives against a panel of related biological targets.
By integrating these principles, medicinal chemists can move beyond random screening and rationally design novel this compound derivatives with optimized therapeutic potential.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde and its derivatives will likely focus on developing more efficient, cost-effective, and environmentally friendly methods. Current approaches to synthesizing substituted salicylaldehydes often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of novel synthetic strategies that align with the principles of green chemistry.
Key areas for exploration include:
Catalytic Methods: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or enzyme-based systems, could lead to more selective and higher-yielding reactions under milder conditions. researchgate.net The use of biocatalysts, in particular, offers the potential for highly specific transformations, reducing the need for protecting groups and minimizing byproduct formation.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov Developing a continuous flow synthesis for this compound could streamline its production and make it more amenable to industrial-scale manufacturing.
Renewable Starting Materials: Exploring pathways that utilize renewable feedstocks instead of petroleum-based precursors would significantly enhance the sustainability of its synthesis.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Novel Catalysis | Higher selectivity, milder reaction conditions, reduced waste. | Catalyst cost and stability, optimization of reaction parameters. |
| Flow Chemistry | Improved safety and scalability, better process control. nih.gov | Initial setup cost, potential for clogging with solid intermediates. |
| Green Solvents | Reduced environmental impact and toxicity. | Solvent recovery and recycling, ensuring compatibility with reaction chemistry. |
Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular Level
While the biological activities of this compound have not been extensively reported, its structural motifs—a phenolic hydroxyl group and a benzaldehyde (B42025) moiety—are present in many biologically active natural products and synthetic compounds. Future research should aim to thoroughly investigate its potential pharmacological effects and elucidate the underlying molecular mechanisms.
Initial studies could focus on:
Antioxidant Activity: The phenolic hydroxyl group suggests potential radical-scavenging properties. nih.gov Detailed studies using various antioxidant assays are warranted to quantify this activity and compare it with known antioxidants.
Antimicrobial Properties: Salicylaldehyde (B1680747) derivatives have demonstrated potent antibacterial and antifungal activities. researchgate.net Screening this compound against a panel of pathogenic microbes could reveal its potential as an antimicrobial agent.
Enzyme Inhibition: The aldehyde functionality can react with nucleophilic residues in enzyme active sites, suggesting potential as an enzyme inhibitor.
Understanding the structure-activity relationships (SAR) will be crucial. For instance, the position and nature of the substituents on the salicylaldehyde core are known to significantly influence biological activity. google.com
Development of Highly Selective and Potent Derivatives for Specific Therapeutic Targets
The true therapeutic potential of this compound may lie in its use as a scaffold for the development of more potent and selective derivatives. The phenolic hydroxyl and aldehyde functionalities serve as convenient handles for chemical modification.
Future derivatization strategies could include:
Schiff Base Formation: The aldehyde group can readily react with primary amines to form Schiff bases, a class of compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Etherification and Esterification: The phenolic hydroxyl group can be modified to produce a library of ether and ester derivatives, allowing for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.
Click Chemistry: The introduction of "clickable" functional groups would enable the rapid and efficient synthesis of a diverse range of conjugates with other molecules of interest, such as peptides or targeting ligands.
| Derivative Class | Potential Therapeutic Applications | Key Synthetic Reaction |
| Schiff Bases | Antimicrobial, Anticancer, Antiviral | Condensation with primary amines |
| Ethers/Esters | Prodrugs, Modulation of bioavailability | Williamson ether synthesis, Fischer esterification |
| "Clicked" Conjugates | Targeted drug delivery, Bioimaging | Copper-catalyzed azide-alkyne cycloaddition |
Application in Drug Discovery Pipelines and Lead Compound Optimization
Should initial biological screenings prove promising, this compound or its derivatives could enter the drug discovery pipeline as hit or lead compounds. Its relatively simple structure and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns.
Key steps in this process would involve:
Pharmacophore Modeling and Virtual Screening: Computational methods can be used to identify the key structural features responsible for biological activity and to screen virtual libraries for compounds with similar features.
Lead Optimization: Iterative cycles of chemical synthesis and biological testing would be employed to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. This would involve modifying the benzyloxy and hydroxyl groups, as well as the substitution pattern on the aromatic ring.
Mechanism of Action Studies: Identifying the specific molecular target(s) of the compound is essential for understanding its therapeutic potential and for designing more effective second-generation drugs.
Advanced Applications in Materials Science and Functional Molecule Design
The reactive functionalities of this compound also make it a candidate for applications in materials science.
Potential areas of exploration include:
Polymer Functionalization: The aldehyde group can be used to graft the molecule onto polymer backbones, thereby imparting new properties to the material, such as antioxidant or antimicrobial activity.
Synthesis of Novel Ligands: The salicylaldehyde moiety is a well-known precursor for the synthesis of salen-type ligands, which form stable complexes with a variety of metal ions. These metal complexes have applications in catalysis, sensing, and imaging.
Development of Smart Materials: The potential for Schiff base formation opens the door to creating pH-responsive materials, where the imine bond can be reversibly formed and cleaved in response to changes in acidity.
Addressing Current Research Challenges and Limitations in Scale-Up and Derivatization
Several challenges need to be addressed to fully realize the potential of this compound.
Scale-Up Synthesis: Transitioning from laboratory-scale synthesis to industrial production often presents significant hurdles. google.com Optimizing reaction conditions, minimizing the use of hazardous solvents, and developing efficient purification methods will be critical for cost-effective large-scale synthesis. The use of flow chemistry could mitigate some of these challenges. nih.gov
Limited Biological Data: The current lack of comprehensive biological data is a major limitation. A systematic and thorough investigation of its pharmacological properties is a prerequisite for any translational applications.
Chemical Complexity in Derivatization: While derivatization offers opportunities, it can also lead to increased chemical complexity and potential issues with purification and characterization. bioanalysis-zone.comnih.gov
Q & A
Basic Question: What are established synthetic routes for 2-(Benzyloxy)-5-hydroxybenzaldehyde?
Methodological Answer:
The synthesis typically involves benzyl protection of hydroxyl groups followed by selective oxidation. A common approach includes:
Benzylation : Reacting 2,5-dihydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the 2-hydroxyl group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the intermediate.
Oxidation Control : Ensure the aldehyde group remains intact; avoid strong oxidizing agents that might degrade the benzyl ether.
Safety protocols for handling aldehydes and benzyl halides (e.g., PPE, fume hood) are critical .
Basic Question: How should this compound be purified to minimize degradation?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility.
- Chromatography : Optimize solvent polarity (e.g., 30% ethyl acetate in hexane) to separate byproducts.
- Stability Considerations : Store purified samples in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
Basic Question: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~6.5–7.5 ppm), and benzyloxy group (δ ~4.8–5.2 ppm for CH₂).
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200–3500 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]+ expected at m/z 258.27) .
Advanced Question: How does the electron-donating benzyloxy group influence the reactivity of the aldehyde moiety?
Methodological Answer:
The benzyloxy group at the 2-position activates the aromatic ring via resonance, directing electrophilic substitution to the 4-position. However, steric hindrance from the benzyl group may slow reactions. Experimental validation:
Electrophilic Aromatic Substitution : Compare reaction rates with unsubstituted benzaldehyde under nitration or bromination.
DFT Calculations : Analyze frontier molecular orbitals to predict regioselectivity .
Advanced Question: How can contradictory solubility data in literature be resolved for this compound?
Methodological Answer:
Contradictions often arise from:
- Solvent Purity : Trace water in DMSO or DMF drastically affects solubility. Use Karl Fischer titration to verify solvent dryness.
- Temperature Gradients : Measure solubility at controlled temperatures (e.g., 25°C ± 0.1°C) using UV-Vis calibration curves.
- Polymorphism : Characterize crystalline forms via XRD and DSC to identify metastable phases .
Advanced Question: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
- Lyophilization : Freeze-dry under vacuum for anhydrous storage.
- Monitoring : Use periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to track degradation .
Advanced Question: How can conflicting NMR data for the hydroxyl proton be addressed?
Methodological Answer:
Hydroxyl proton signals (δ ~5–6 ppm) may broaden or shift due to:
- Hydrogen Bonding : Compare spectra in DMSO-d₆ (H-bond accepting) vs. CDCl₃.
- Dynamic Exchange : Use variable-temperature NMR to decouple exchange effects.
- Derivatization : Acetylate the hydroxyl group and re-analyze to confirm peak assignment .
Advanced Question: What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
It serves as a key intermediate for:
- Antioxidant Analogues : Coumarin derivatives via Knoevenagel condensation.
- Schiff Base Ligands : React with amines to form metal-chelating agents for catalysis .
- Natural Product Synthesis : Mimic polyphenolic frameworks found in plant metabolites .
Advanced Question: How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH <3) : Protonation of the hydroxyl group reduces oxidation but may hydrolyze the benzyl ether.
- Alkaline Conditions (pH >9) : Aldehyde undergoes Cannizzaro reaction to form carboxylic acid.
Experimental Protocol : Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring .
Advanced Question: What mechanistic insights explain its reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The aldehyde group is incompatible with Pd catalysts unless protected (e.g., as an acetal).
- Ullmann Coupling : Use CuI/L-proline to arylate the hydroxyl group selectively.
Key Reference : Compare yields under varying catalyst systems (Pd vs. Cu) and protecting group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
